molecular formula C16H14O6 B7781724 HEMATOXYLIN CAS No. 8005-33-2

HEMATOXYLIN

Cat. No.: B7781724
CAS No.: 8005-33-2
M. Wt: 302.28 g/mol
InChI Key: WZUVPPKBWHMQCE-XJKSGUPXSA-N
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Comparison with Similar Compounds

Uniqueness: HEMATOXYLIN is unique due to its widespread use in histologic and cytologic staining procedures. Its ability to form strongly colored complexes with metal ions and its effectiveness in staining chromatin make it indispensable in pathology and histology .

Properties

IUPAC Name

(6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol
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InChI

InChI=1S/C16H14O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,13,17-21H,5-6H2/t13-,16+/m0/s1
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InChI Key

WZUVPPKBWHMQCE-XJKSGUPXSA-N
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Canonical SMILES

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O
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Isomeric SMILES

C1C2=CC(=C(C=C2[C@H]3[C@@]1(COC4=C3C=CC(=C4O)O)O)O)O
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Molecular Formula

C16H14O6
Record name HEMATOXYLIN
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DSSTOX Substance ID

DTXSID8020678
Record name Hematoxylin
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Molecular Weight

302.28 g/mol
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Physical Description

Hematoxylin appears as white to yellowish crystals that redden on exposure to light. (NTP, 1992), Trihydrate: White to yellowish solid; Turns red when exposed to light; [Merck Index] Slightly beige powder; [MSDSonline]
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Solubility

Slightly soluble in cold; soluble in hot (NTP, 1992)
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Mechanism of Action

BRAZILIN, TOGETHER WITH HEMATOXYLIN, A CONSTITUENT OF HAEMATOXYLON CAMPECHIANUM WOOD, EXHIBITED ANTIINFLAMMATORY ACTIVITIES IN CARRAGEENIN-INDUCED RAT PAW EDEMA TEST & FERTILE EGG TEST.
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CAS No.

517-28-2, 8005-33-2
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Melting Point

212 to 248 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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